molecular formula C5H8O2 B105766 2-Oxopentanal CAS No. 7332-93-6

2-Oxopentanal

Cat. No. B105766
CAS RN: 7332-93-6
M. Wt: 100.12 g/mol
InChI Key: GDTHVMAIBQVUMV-UHFFFAOYSA-N
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Description

2-Oxopentanal, also known as α-Ketopentanal or 2-Ketopentanal, is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da . It is used as a starting material to prepare enantiomerically pure β2-amino acids .


Synthesis Analysis

The synthesis of 2-Oxopentanal can be achieved through various methods. One such method involves the reaction of cyclohexane-1,3-dione and 4-oxopentanal, which is easily provided via a Swern oxidation of 5-hydroxypentan-2-one .


Molecular Structure Analysis

The molecular structure of 2-Oxopentanal consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The carbonyl group (C=O) is a key functional group in its structure.


Chemical Reactions Analysis

2-Oxopentanal can undergo various chemical reactions. For instance, it can participate in the Knoevenagel condensation reaction, which is a reaction between an aldehyde or ketone with an activated methylene in the presence of a basic catalyst . It can also undergo ozonolysis, a reaction involving the cleavage of the carbon-carbon double bond by ozone .


Physical And Chemical Properties Analysis

2-Oxopentanal has a molecular weight of 100.12 and a density of 0.9971 (rough estimate) . Its refractive index is estimated to be 1.4043 . The LogP value, which represents the compound’s lipophilicity, is estimated to be 0.605 .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • 2-Oxopentanal, particularly in its variant form 4-oxopentanal (4-OPA), has been studied for its presence in the atmosphere. In a study conducted in a forest area near Sapporo, Japan, the concentrations of gaseous and particulate 4-OPA were measured, revealing its significant presence in the forestal atmosphere. This study highlights the importance of 4-OPA as a constituent of organic aerosols, which are relevant to understanding atmospheric chemistry and environmental impacts (Matsunaga, Mochida, & Kawamura, 2004).

Interaction with Human Presence

  • The interaction of 4-oxopentanal with human presence in indoor environments has been investigated. A study measuring ozone concentrations in a classroom observed the formation of 4-oxopentanal, suggesting it as a byproduct of ozone reactions with human skin oils. This research is significant for understanding indoor air quality and the impact of human occupancy on environmental chemistry (Fischer, Ljungström, & Langer, 2013).

Photodynamic Therapy and Photosensitizers

  • In the field of photodynamic therapy, compounds like 2-oxopentanal have been explored for their potential in creating efficient photosensitizers. A study on a BODIPY-based photosensitizer, which shows properties like high photostability and insensitivity to solvent environments, indicates the potential utility of similar compounds in medical applications, particularly in oxidative stress studies and photodynamic therapy (Yogo et al., 2005).

Ozonolysis and Atmospheric Reactions

  • Research into the ozonolysis at vegetation surfaces has revealed that compounds like 4-oxopentanal can be produced through reactions between ozone and foliage. This discovery provides insights into the formation of various compounds in the atmosphere and their subsequent environmental and atmospheric implications (Fruekilde et al., 1998).

Medical Research and Cellular Interaction

  • The interaction of 2-oxopentanal with cellular systems, particularly in the context of macrophage regulation, has been studied. Research on OX2 (CD200), a membrane glycoprotein, and its role in macrophage regulation, provides an example of how derivatives of 2-oxopentanal could be significant in understanding immune responses and potential therapeutic applications (Hoek et al., 2000).

Biological Functions and Enzymatic Reactions

  • 2-Oxopentanal derivatives play a role in various biological functions, as seen in studies on 2-oxoglutarate (2OG) dependent oxygenases. These enzymes, found in humans, are involved in essential processes like collagen biosynthesis, fatty acid metabolism, and DNA repair. Understanding the mechanisms and inhibition of these enzymes can offer insights into therapeutic interventions for diseases like anemia and cancer (Rose et al., 2011).

Future Directions

The future directions of 2-Oxopentanal research could involve further exploration of its role in the synthesis of biologically active natural products . Additionally, its potential role in indoor air chemistry could be another area of future research .

properties

IUPAC Name

2-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTHVMAIBQVUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223550
Record name Valeraldehyde, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopentanal

CAS RN

7332-93-6
Record name 2-Oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7332-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxopentanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeraldehyde, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
BL Wedzicha, D Hill… - … of the Science of Food and …, 1982 - Wiley Online Library
… Nitrogen-free reactive intermediates of non-enzymic browning may be exemplified by 4,5-dihydroxy-2-oxopentanal (I) arising from the spontaneous anaerobic decomposition of …
Number of citations: 11 onlinelibrary.wiley.com
J Gobert, MA Glomb - Journal of Agricultural and Food Chemistry, 2009 - ACS Publications
Maillard reactions influence the formation of flavor and color in processed foods in an important way. Reducing sugars and amino acids ultimately react to stable end products. To …
Number of citations: 162 pubs.acs.org
E Gaona Colmán, MB Blanco, I Barnes… - The Journal of …, 2017 - ACS Publications
… have been computed for 2-oxopentanal (proposed product … for the expected product 2-oxopentanal and the residual … possibly due to the formation of 2-oxopentanal, 2-oxohexanal, and 2…
Number of citations: 11 pubs.acs.org
E Grosjean, D Grosjean - Environmental science & technology, 1996 - ACS Publications
… analysis involved the use of external standards, ie, carbonyl−DNPH derivatives that were synthesized in our laboratory (with the exception of 2-oxobutanal−DNPH and 2-oxopentanal−…
Number of citations: 37 pubs.acs.org
E Grosjean, D Grosjean - Environmental science & technology, 1996 - ACS Publications
… products were 2-oxobutanal, 2-oxopentanal, and 2-oxohexanal (… dicarbonyl biacetyl and that of 2-oxopentanal-DNPH was close … The same good match was obtained for 2-oxopentanal …
Number of citations: 39 pubs.acs.org
E Grosjean, D Grosjean - Journal of atmospheric chemistry, 1996 - Springer
… Concentrations of 2-oxobutanal and 2-oxopentanal are reported using response factors that are estimated from data for other dicarbonyls and using response factor-retention time …
Number of citations: 24 link.springer.com
E Grosjean, D Grosjean - Atmospheric Environment, 1998 - Elsevier
… , 2-oxopentanal, 2-oxohexanal, 2-oxoheptanal and 2-oxononanal. Two of these dicarbonyls, 2-oxobutanal and 2-oxopentanal, … The concentrations of 2-oxobutanal, 2-oxopentanal, 2-…
Number of citations: 42 www.sciencedirect.com
JL Hsu, JM Fang - The Journal of organic chemistry, 2001 - ACS Publications
By the synergistic catalysis of samarium ion and mercaptan, a series of 5-oxoalkanals was converted to (substituted) δ-lactones in efficient and stereoselective manners. This one-pot …
Number of citations: 72 pubs.acs.org
MY Ovchinnikov, FE Safarov, SL Khursan - Bulletin of the Russian …, 2020 - Springer
… of the hybrid functional that the thermal effect (ΔH = −307.6 kJ mol −1 ) of O 2 ( 1 Δ g ) ligand oxidation, which results in the formation of pivalate ions and heptafluoro-2-oxopentanal, is …
Number of citations: 3 link.springer.com
Y Zhao, K Han, X Ma - ACS Earth and Space Chemistry, 2020 - ACS Publications
… The first one is the reaction with O 2 , followed by the loss of HO 2 , to produce P6 (3-chloro-4-hydroxy-4-methyl-2-oxopentanal). TS21 is the transition state of this process, with an …
Number of citations: 1 pubs.acs.org

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